5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane
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Overview
Description
5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a nitro group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with ethyl nitroacetate in the presence of a base, followed by cyclization to form the dioxane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Cyclization: Acid catalysts like p-toluenesulfonic acid, solvents like ethanol.
Major Products Formed
Reduction: Formation of 5-ethyl-2-(4-aminophenyl)-5-nitro-1,3-dioxane.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Cyclization: Formation of more complex heterocyclic compounds.
Scientific Research Applications
5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-(4-methoxyphenyl)-1,3-dioxane: Lacks the nitro group, resulting in different chemical properties and reactivity.
5-Ethyl-2-(4-hydroxyphenyl)-5-nitro-1,3-dioxane: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.
5-Ethyl-2-(4-methoxyphenyl)-5-amino-1,3-dioxane: Contains an amino group instead of a nitro group, leading to different biological interactions.
Uniqueness
5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane is unique due to the presence of both the nitro and methoxy groups, which confer specific chemical and biological properties
Properties
CAS No. |
6283-96-1 |
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Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C13H17NO5/c1-3-13(14(15)16)8-18-12(19-9-13)10-4-6-11(17-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
MVQYOJJHJXRIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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